
N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an isoxazole ring, a phenoxy group, and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide typically involves a multi-step process. One common synthetic route includes the formation of the isoxazole ring, followed by the introduction of the phenoxy group and the benzamide moiety. The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. For example, the formation of the isoxazole ring may require a cyclization reaction, while the attachment of the phenoxy group could involve a nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used.
Scientific Research Applications
N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, in industry, it is used in the development of new materials and products.
Mechanism of Action
The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide can be compared with other similar compounds, such as diacylhydrazine derivatives containing isoxazole carboxamide or pyridine carboxamide moieties. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Similar Compounds
- N-((5-methylisoxazol-4-yl)methyl)isoxazole-5-carboxamide
- N-((5-methylisoxazol-4-yl)methyl)quinoxaline-2-carboxamide
- N-((5-methylisoxazol-4-yl)methyl)cyclopropanecarboxamide
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13-15(12-20-23-13)11-19-18(21)14-7-9-17(10-8-14)22-16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYHWWZKUVGDFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2358986.png)

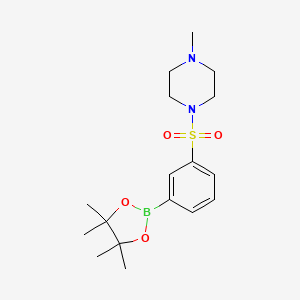
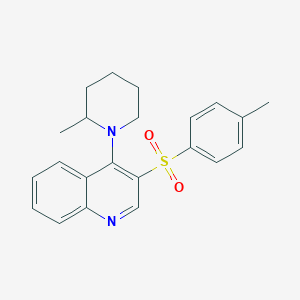
![{[(2,6-Difluoroanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2358993.png)

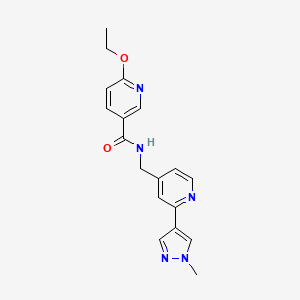




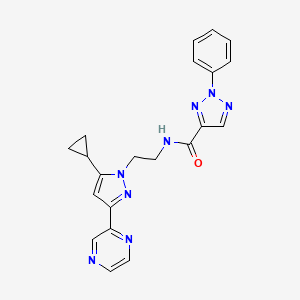
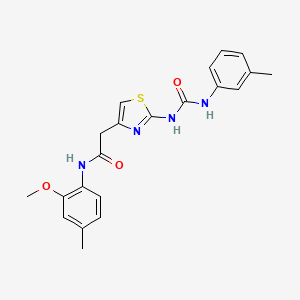
![N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359009.png)
